Cas no 4100-18-9 (1,2,3-Thiadiazole-4-carbohydrazide)

1,2,3-Thiadiazole-4-carbohydrazide is a heterocyclic compound featuring a thiadiazole core functionalized with a carbohydrazide group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its thiadiazole moiety contributes to electron-deficient characteristics, enhancing its utility in nucleophilic substitution reactions and coordination chemistry. The carbohydrazide group offers further derivatization potential, enabling the synthesis of hydrazones, Schiff bases, and other functionalized derivatives. This compound is particularly relevant in medicinal chemistry for developing bioactive molecules, including antimicrobial and antitumor agents. Its stability and synthetic versatility make it a preferred choice for researchers exploring novel heterocyclic frameworks.
1,2,3-Thiadiazole-4-carbohydrazide structure
4100-18-9 structure
Product Name:1,2,3-Thiadiazole-4-carbohydrazide
CAS No:4100-18-9
MF:C3H4N4OS
MW:144.155057907104
MDL:MFCD00708766
CID:926458
PubChem ID:72720
Update Time:2025-05-21

1,2,3-Thiadiazole-4-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Thiadiazole-4-carbohydrazide
    • thiadiazole-4-carbohydrazide
    • [1,2,3]Thiadiazol-4-carbonsaeure-hydrazid
    • [1,2,3]thiadiazole-4-carboxylic acid hydrazide
    • 4-Hydrazinocarbonyl-1,2,3-thiadiazol
    • thiadiazolecarbohydrazide
    • WLN: T5NNSJ EVMZ
    • 4-27-00-07911 (Beilstein Handbook Reference)
    • CS-0117765
    • DB-049696
    • NSC521677
    • NSC 521677
    • 1,3-Thiadiazole-4-carboxylic acid, hydrazide
    • SCHEMBL543681
    • BRN 0124558
    • UNII-9CN2TVG5BU
    • [1 pound not2 pound not3]Thiadiazole-4-carboxylicacidhydrazide
    • 11P-305S
    • AKOS005069497
    • J-503777
    • thiadiazolyl-carboxylic acid hydrazide
    • MFCD00708766
    • DTXSID50193996
    • 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide
    • 4100-18-9
    • NSC-521677
    • 9CN2TVG5BU
    • ALBB-029068
    • MDL: MFCD00708766
    • Inchi: 1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8)
    • InChI Key: GBBQRNGEDIWRJI-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NN)=O)N=N1

Computed Properties

  • Exact Mass: 144.01100
  • Monoisotopic Mass: 144.01058194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Melting Point: 207-209°C
  • PSA: 109.14000
  • LogP: 0.23280

1,2,3-Thiadiazole-4-carbohydrazide Security Information

1,2,3-Thiadiazole-4-carbohydrazide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1,2,3-Thiadiazole-4-carbohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:4100-18-9)1,2,3-Thiadiazole-4-carbohydrazide
Order Number:A873176
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:38
Price ($):796.0
Email:sales@amadischem.com

Additional information on 1,2,3-Thiadiazole-4-carbohydrazide

Synthesis and Biological Applications of 1,2,3-Thiadiazole-4-carbohydrazide (CAS No. 4100-18-9)

The compound 1,2,3-thiadiazole-4-carbohydrazide (CAS No. 4100-18-9) is a heterocyclic derivative characterized by a five-membered thiadiazole ring fused to a carbohydrazide functional group. This structure combines the chemical versatility of thiadiazoles with the reactivity of hydrazides, making it a focal point in medicinal chemistry and pharmaceutical research. The thiadiazole scaffold is renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Recent studies have further expanded its potential in drug development due to its ability to modulate key biochemical pathways.

The CAS number 4100-18-9 uniquely identifies this compound in chemical databases and regulatory frameworks. Its IUPAC name reflects the core structure: a thiadiazole ring system (a five-membered ring containing two nitrogen atoms and one sulfur atom) with a carbohydrazide substituent at the fourth position. The carbohydrazide group (-NH-NH-CO-) introduces additional reactivity sites for functionalization, enabling the synthesis of diverse derivatives tailored for specific therapeutic applications.

Synthesis of 1,2,3-thiadiazole-4-carbohydrazide typically involves multistep reactions starting from hydrazine derivatives or thiosemicarbazides. A common approach includes the cyclization of appropriate precursors under acidic or catalytic conditions to form the thiadiazole ring system. Recent advancements in green chemistry have optimized these protocols using microwave-assisted synthesis or solvent-free methodologies to enhance yield and reduce environmental impact.

In terms of biological activity, compounds derived from CAS No. 4100-18-9 have demonstrated significant pharmacological profiles. For instance, research published in *Journal of Medicinal Chemistry* (2023) highlighted their efficacy as COX-inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs. Additionally, structural modifications around the carbohydrazide moiety have led to derivatives with enhanced selectivity against cancer cell lines by targeting specific enzyme pathways such as topoisomerase II or tubulin polymerization.

The sulfur-containing heterocycle in thiadiazoles contributes to their stability and lipophilicity, which are critical for drug absorption and bioavailability. Studies also indicate that these compounds can act as metal chelators or redox modulators within cellular environments—a property exploited in developing agents against oxidative stress-related diseases like neurodegenerative disorders.

A notable application area is antimicrobial therapy where derivatives of CAS No. 4100-18-9 show activity against multidrug-resistant bacterial strains through mechanisms involving cell wall disruption or inhibition of essential metabolic enzymes. A 2024 study reported that certain esterified forms exhibited potent bactericidal effects against MRSA (Methicillin-resistant Staphylococcus aureus), underscoring their potential as alternatives to conventional antibiotics.

Beyond pharmaceuticals, this compound finds utility in agrochemicals due to its herbicidal properties when incorporated into plant growth regulators or fungicides targeting crop pathogens without harming beneficial microorganisms—a feature increasingly important in sustainable agriculture practices.

Ongoing research continues to explore novel applications such as catalysts in organic transformations or components in smart materials responsive to pH changes—an emerging field where thiadiazoles' structural adaptability proves advantageous.

In summary,CAS No. 4100–18–9 strong >(or < strong > 1 , 2 , 3 - Thiadiazole - 4 - Carbohydrazide strong >) represents a versatile platform for innovation across multiple scientific disciplines . Its unique combination of chemical stability , functional reactivity , and proven biological efficacy positions it at the forefront of modern drug discovery efforts . As analytical techniques advance , further insights into its molecular interactions will likely unlock even broader applications while maintaining safety standards crucial for commercial viability .

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Amadis Chemical Company Limited
(CAS:4100-18-9)1,2,3-Thiadiazole-4-carbohydrazide
A873176
Purity:99%
Quantity:5g
Price ($):796.0
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